![molecular formula C15H16O2 B14417987 [Ethoxy(phenoxy)methyl]benzene CAS No. 85013-50-9](/img/structure/B14417987.png)
[Ethoxy(phenoxy)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Ethoxy(phenoxy)methyl]benzene is an organic compound that belongs to the class of ethers It is characterized by the presence of an ethoxy group and a phenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ethoxy(phenoxy)methyl]benzene can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or sulfate ester . This method is widely used due to its simplicity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles as the Williamson ether synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[Ethoxy(phenoxy)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic and aldehyde derivatives.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phenolic compounds, aldehydes, and various substituted benzene derivatives.
Scientific Research Applications
[Ethoxy(phenoxy)methyl]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of [Ethoxy(phenoxy)methyl]benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products . Additionally, the presence of ethoxy and phenoxy groups can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
Phenetole (Ethoxybenzene): Similar in structure but lacks the phenoxy group.
Anisole (Methoxybenzene): Contains a methoxy group instead of an ethoxy group.
Phenoxyethane: Similar structure but with different substituents on the benzene ring.
Uniqueness
[Ethoxy(phenoxy)methyl]benzene is unique due to the presence of both ethoxy and phenoxy groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
85013-50-9 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
[ethoxy(phenoxy)methyl]benzene |
InChI |
InChI=1S/C15H16O2/c1-2-16-15(13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
InChI Key |
UEOCFGZXPFUKOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-](/img/structure/B14417914.png)
![Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14417927.png)
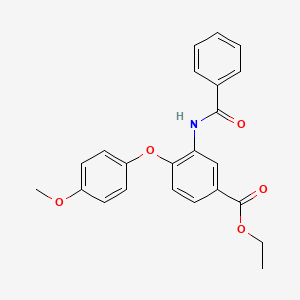
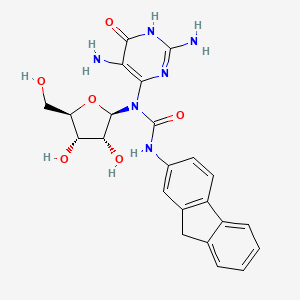
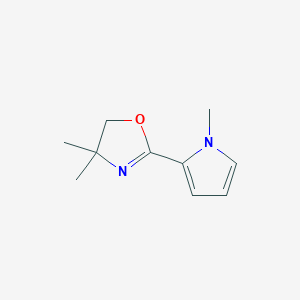
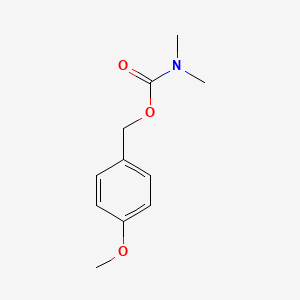
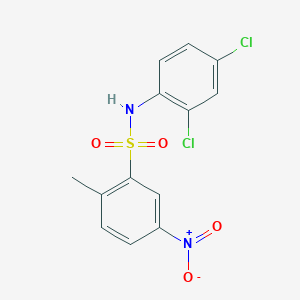
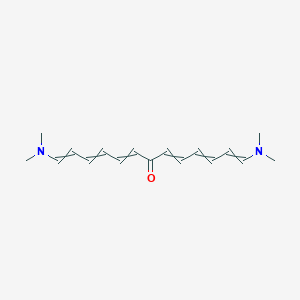
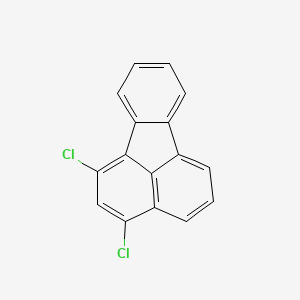


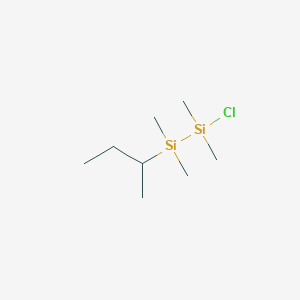
![N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B14417967.png)

